6-Nitrohexanoic acid
Overview
Description
Synthesis Analysis
The synthesis of 6-nitrohexanoic acid and related compounds often involves nitration reactions, where nitro groups are introduced into molecules. For instance, N-nitroso- and N-nitraminotetrazoles were synthesized from aminotetrazoles either by direct nitration or dehydration, showcasing a method that could be analogous to synthesizing nitro-containing hexanoic acids (Karaghiosoff et al., 2006).
Molecular Structure Analysis
The molecular structure of nitro compounds, including 6-nitrohexanoic acid, is characterized by the presence of a nitro group (-NO2) attached to the carbon chain. This group significantly affects the compound's electronic and spatial configuration. The detailed characterization of similar structures, such as nitraminotetrazoles, through spectroscopic methods (IR, Raman, NMR) and X-ray diffraction, provides insights into the molecular structure that 6-nitrohexanoic acid may exhibit (Karaghiosoff et al., 2006).
Chemical Reactions and Properties
Nitro compounds, including 6-nitrohexanoic acid, participate in various chemical reactions, such as reduction, nitroso-related reactions, and esterification. The reduction of nitro groups to amino groups is a common reaction, enabling further chemical modifications and applications in synthesis. The study on nitro-fatty acids, for instance, details the electrophilic properties and reactions of nitro compounds, which are relevant to understanding the reactivity of 6-nitrohexanoic acid (Bonacci et al., 2011).
Physical Properties Analysis
The physical properties of nitro compounds, such as solubility, melting point, and boiling point, are influenced by the nitro group. These properties are crucial for determining the compound's behavior in different environments and applications. For example, the study of adipic acid by oxidation of cyclohexanol, which involves nitration steps, offers insights into the thermal stability and decomposition of similar nitro-containing compounds (Asselt & Krevelen, 2010).
Chemical Properties Analysis
The chemical properties of 6-nitrohexanoic acid, such as acidity, reactivity towards nucleophiles, and electrophiles, stem from the presence of the nitro group. This functional group makes the compound a key intermediate in organic synthesis and materials science. The reactivity of similar nitro-containing compounds provides valuable information on how 6-nitrohexanoic acid may react under different chemical conditions (Kuck et al., 2016).
Scientific Research Applications
6-Nitrohexanoic acid derivatives, like (S)-2-amino-6-nitrohexanoic acid, are explored for their binding affinity to human enzymes, such as arginase I. This binding reveals multiple nitro-metal coordination interactions, which is significant in understanding enzyme-inhibitor complexes (T. Zakharian, L. D. Di Costanzo, & D. Christianson, 2008).
6-Aminohexanoic acid, a related compound, is used clinically as an antifibrinolytic drug and has roles in chemical synthesis, especially in the production of modified peptides and polyamide synthetic fibers. Its flexible and hydrophobic structure makes it a significant linker in biologically active structures (A. Markowska, A. R. Markowski, & I. Jarocka-Karpowicz, 2021).
6-Maleimidohexanoic acid active esters are used in the preparation of enzyme immunoconjugates, highlighting its role as a heterobifunctional cross-linking reagent. Its derivatives show varying degrees of reactivity and stability in aqueous media, which is crucial for bioconjugation applications (S. Kida et al., 2007).
Methyl esters of 6-nitro-N-phenylanthranilic acids, synthesized via Fisher esterification, exhibit various pharmacological activities, including anti-inflammatory, analgesic, and antidiuretic properties. This research demonstrates the potential of 6-nitrohexanoic acid derivatives in medicinal chemistry (S. Isaev et al., 2014).
6-Nitrohexanoic acid derivatives have been used as fluorescent whiteners for polyester fibers, indicating their utility in textile and dye industries (D. W. Rangnekar & P. V. Tagdiwala, 1986).
Safety And Hazards
6-Nitrohexanoic acid is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
6-nitrohexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c8-6(9)4-2-1-3-5-7(10)11/h1-5H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMHCTBEKVBKLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CC[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399010 | |
Record name | 6-Nitrohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nitrohexanoic acid | |
CAS RN |
10269-96-2 | |
Record name | 6-Nitrohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Nitrocaproic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.